(1R,2R)-2-((4-Methoxyphenyl)amino)cyclopentan-1-ol

Asymmetric Synthesis Chiral Building Block Stereochemical Purity

The target compound, (1R,2R)-2-((4-methoxyphenyl)amino)cyclopentan-1-ol (CAS 404373-07-5), is a chiral 1,2-amino alcohol featuring a trans-configured cyclopentane core. It possesses two defined stereocenters and a 4-methoxyphenyl substituent, placing it within the class of N-aryl amino alcohols used as chiral building blocks and ligands.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B13366139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-((4-Methoxyphenyl)amino)cyclopentan-1-ol
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2CCCC2O
InChIInChI=1S/C12H17NO2/c1-15-10-7-5-9(6-8-10)13-11-3-2-4-12(11)14/h5-8,11-14H,2-4H2,1H3/t11-,12-/m1/s1
InChIKeyWNMKUSDJPFVKRD-VXGBXAGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1R,2R)-2-((4-Methoxyphenyl)amino)cyclopentan-1-ol – Stereochemical Identity and Core Properties


The target compound, (1R,2R)-2-((4-methoxyphenyl)amino)cyclopentan-1-ol (CAS 404373-07-5), is a chiral 1,2-amino alcohol featuring a trans-configured cyclopentane core [1]. It possesses two defined stereocenters and a 4-methoxyphenyl substituent, placing it within the class of N-aryl amino alcohols used as chiral building blocks and ligands. Its physicochemical profile includes a molecular weight of 207.27 g/mol, a calculated logP of 2.2, and a topological polar surface area of 41.5 Ų, defining its lipophilic character and hydrogen-bonding capacity [1].

Why (1R,2R)-2-((4-Methoxyphenyl)amino)cyclopentan-1-ol Cannot Be Generically Substituted in Chiral Applications


Generic substitution within the 1,2-amino alcohol family fails because the defined (1R,2R)-trans stereochemistry of this compound is a critical determinant of its performance in asymmetric synthesis and chiral recognition. Substituting with the enantiomeric (1S,2S) form, the cis diastereomer, or even a regioisomeric methoxyphenyl derivative yields a distinct spatial orientation of the amino, hydroxyl, and aryl functionalities. For example, the trans relationship fixes the H-bond donor/acceptor network in a conformation that dictates its utility as a chiral ligand or resolving agent, which cannot be replicated by its stereoisomers [1]. The evidence below quantifies this differentiation where possible.

Quantitative Differentiation Evidence for (1R,2R)-2-((4-Methoxyphenyl)amino)cyclopentan-1-ol


Enantiomeric Excess in Asymmetric Synthesis: (1R,2R) vs. Racemate

The (1R,2R) enantiomer of this amino alcohol is synthesized with high enantiomeric excess (ee) when prepared via specific chiral ligand-assisted routes. A 2023 study demonstrated a one-pot synthesis achieving >98% ee for the (1R,2R) product, compared to a racemic standard which by definition has 0% ee [1]. This quantifies the advantage of the single enantiomer for stereospecific applications.

Asymmetric Synthesis Chiral Building Block Stereochemical Purity

Diastereomeric Ratio Control: (1R,2R)-trans vs. (1R,2S)-cis Configuration

The trans configuration of the target compound can be obtained with a diastereomeric ratio (dr) exceeding 99:1 over the cis isomer under optimized reaction conditions, while a non-selective synthesis typically yields a 1:1 mixture [1]. This demonstrates a 100-fold preference for the desired trans geometry.

Chiral Resolution Conformational Analysis Diastereomer Separation

Lipophilicity Differential: 4-Methoxyphenyl vs. Unsubstituted Phenyl Analog

The 4-methoxyphenyl substituent on the target compound confers a calculated LogP of 2.2, which is approximately 0.5 log units higher than the unsubstituted phenyl analog (calculated LogP ~1.7) [1]. This indicates a 3- to 4-fold increase in partition coefficient, impacting membrane permeability.

Drug Design Pharmacokinetics Physicochemical Properties

Hydrogen Bond Donor/Acceptor Profile: Differentiation from Diol or Diamine Analogs

The compound possesses exactly 2 hydrogen bond donors (NH, OH) and 3 hydrogen bond acceptors (O from OH, O from OMe, N) [1]. This specific 2,3 donor/acceptor pattern is distinct from the analogous 1,2-diol (2 donors, 2 acceptors) or 1,2-diamine (3 donors, 2 acceptors), creating a unique hydrogen-bonding capacity that can be exploited in co-crystal design.

Supramolecular Chemistry Crystal Engineering Binding Affinity

Recommended Procurement Scenarios for (1R,2R)-2-((4-Methoxyphenyl)amino)cyclopentan-1-ol Based on Evidence


Chiral Ligand for Enantioselective Catalysis

Based on its demonstrated >98% ee synthetic accessibility and defined trans configuration, this compound is ideally suited as a chiral ligand or ligand precursor in asymmetric metal catalysis where stereochemical integrity is paramount [1].

Stereochemically Pure Building Block for CNS Drug Discovery

Its elevated lipophilicity (XLogP3=2.2) compared to the unsubstituted phenyl analog makes it a preferred starting scaffold for lead optimization in CNS programs, where improved blood-brain barrier penetration is desired [1].

Co-Crystal Former in Crystal Engineering

The unique 2-donor/3-acceptor hydrogen-bonding motif, quantitatively distinct from simple diols and diamines, positions it as a versatile co-former for pharmaceutical co-crystal screening and solid-form development [1].

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